

# Comparative Toxicity of Ethyl Anthranilate vs. Methyl Anthranilate: A Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **ethyl anthranilate** and m**ethyl anthranilate**, two closely related aromatic compounds with applications in the fragrance, flavor, and pharmaceutical industries. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and safe handling of these substances.

### **Executive Summary**

Both **ethyl anthranilate** and m**ethyl anthranilate** exhibit a low order of acute toxicity. Oral LD50 values in rats are greater than 2000 mg/kg for both compounds, indicating low toxicity upon ingestion.[1][2][3] Dermal toxicity is also low. While both compounds can cause mild to moderate skin and eye irritation, they are generally not considered to be skin sensitizers.[4][5] [6] Furthermore, available data suggests that neither ethyl nor m**ethyl anthranilate** are mutagenic or carcinogenic.[1][3][7][8]

#### **Data Presentation: Toxicological Endpoints**

The following tables summarize the key quantitative toxicological data for **ethyl anthranilate** and methyl anthranilate.

Table 1: Acute Toxicity



Compound	Test	Species	Route	LD50	Reference
Ethyl Anthranilate	Acute Oral Toxicity	Rat	Oral	3750 mg/kg	[2][3]
Acute Dermal Toxicity	Rabbit	Dermal	> 5000 mg/kg	[9][10]	
Methyl Anthranilate	Acute Oral Toxicity	Rat	Oral	2910 mg/kg	[1][11]
Acute Dermal Toxicity	Rabbit	Dermal	> 5000 mg/kg	[11]	

Table 2: Irritation and Sensitization

Compound	Test	Species	Result	Reference
Ethyl Anthranilate	Skin Irritation	Rabbit	Irritating	[2]
Eye Irritation	Not available	Data not available		
Skin Sensitization	Human	Not sensitizing	[5][6]	
Methyl Anthranilate	Skin Irritation	Rabbit	Moderate irritation	[12]
Eye Irritation	Rabbit	Moderate irritation	[12]	
Skin Sensitization	Human	Not sensitizing	[4]	_

Table 3: Genotoxicity and Carcinogenicity



Compound	Test	Result	Reference
Ethyl Anthranilate	Mutagenicity (Ames test)	Not mutagenic	[5][6]
Carcinogenicity	Not classified as a carcinogen	[2][3][9]	
Methyl Anthranilate	Mutagenicity	No information available	[1]
Carcinogenicity	Not classified as a carcinogen	[1][13]	

#### **Experimental Protocols**

The toxicological data presented in this guide are based on studies conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key experiments cited.

#### **Acute Oral Toxicity (based on OECD Guideline 423)**

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.[1][14][15][16]

- Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[1]
- Housing and Fasting: Animals are caged individually and fasted (food, but not water, withheld) overnight prior to dosing.[1]
- Dose Administration: The test substance is administered orally in a single dose via gavage.
   The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[1]
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1]



Stepwise Procedure: The outcome of the first step determines the next step. If mortality
occurs, the test is repeated at a lower dose. If no mortality occurs, a higher dose is tested.
This continues until the dose causing mortality is identified or the highest dose is tested
without mortality.[1]

#### **Acute Dermal Toxicity (based on OECD Guideline 402)**

This test assesses the potential for a substance to cause toxicity through skin contact.[3][17] [18][19][20]

- Animal Selection: Healthy, young adult rats, rabbits, or guinea pigs are used.
- Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- Application of Test Substance: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
- Exposure Duration: The exposure period is 24 hours.
- Observation: After the exposure period, the dressing is removed, and the skin is washed.
   The animals are observed for mortality and signs of toxicity for 14 days.

#### Skin Irritation/Corrosion (based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[8][13][21][22][23]

- Animal Selection: A single healthy, young adult albino rabbit is used for the initial test.
- Application of Test Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of clipped skin and covered with a gauze patch.
- Exposure Duration: The exposure duration is typically 4 hours.
- Observation: After exposure, the patch is removed, and the skin is washed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and



72 hours) and the observations are scored.

#### **Eye Irritation/Corrosion (based on OECD Guideline 405)**

This test is designed to determine the potential of a substance to cause injury to the eye.[10] [11][12][24][25]

- Animal Selection: A single healthy, young adult albino rabbit is used.
- Application of Test Substance: A small amount (0.1 mL for liquids or 0.1 g for solids) of the
  test substance is instilled into the conjunctival sac of one eye. The other eye remains
  untreated and serves as a control.[12]
- Observation: The eyes are examined for signs of irritation, including redness, swelling, discharge, and corneal opacity, at 1, 24, 48, and 72 hours after instillation.[25]

## Skin Sensitization (based on OECD Guideline 429 or 442D)

These tests determine the potential of a substance to induce a delayed-type hypersensitivity reaction.[2][9]

- In vivo (OECD 429 Local Lymph Node Assay): This method involves repeated topical
  application of the test substance to the ears of mice. The proliferation of lymphocytes in the
  draining auricular lymph nodes is then measured as an indicator of sensitization.[2]
- In vitro (OECD 442D ARE-Nrf2 Luciferase Test Method): This test uses a keratinocyte cell line to assess the activation of the Keap1-Nrf2-ARE signaling pathway, which is a key event in the induction of skin sensitization.[9]

## Mutagenicity (based on OECD Guideline 471 - Bacterial Reverse Mutation Test)

The Ames test is a widely used method for identifying substances that can cause gene mutations.[4][5][26][27][28]



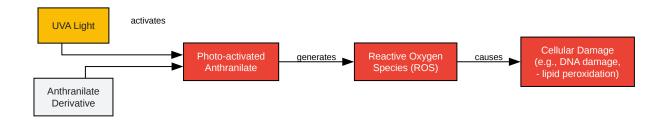
- Test System: The test uses several strains of the bacterium Salmonella typhimurium and Escherichia coli that have mutations in genes involved in histidine or tryptophan synthesis, respectively.
- Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
- Evaluation: The number of revertant colonies (bacteria that have mutated back to a state
  where they can synthesize the required amino acid) is counted. A substance is considered
  mutagenic if it causes a dose-dependent and reproducible increase in the number of
  revertants.[4]

#### **Signaling Pathways and Mechanisms of Toxicity**

The specific signaling pathways involved in the toxicity of ethyl and methyl anthranilate are not extensively characterized, likely due to their low overall toxicity. However, some insights can be drawn from studies on related compounds and specific biological effects.

#### **Phototoxicity of Anthranilates (Hypothetical Pathway)**

While not strongly associated with ethyl or methyl anthranilate, other anthranilate derivatives have been shown to exhibit phototoxicity. The proposed mechanism involves the absorption of UVA light, leading to the generation of reactive oxygen species (ROS) which can cause cellular damage.[29]



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Caption: Hypothetical phototoxicity pathway of anthranilates.

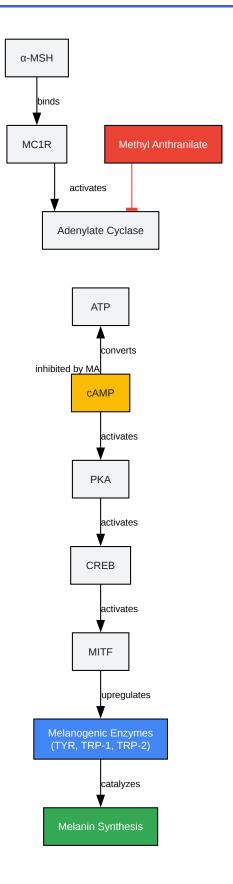


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#### **Methyl Anthranilate's Effect on Melanogenesis**

A study on methyl anthranilate demonstrated its ability to attenuate skin pigmentation by downregulating melanogenic enzymes. This effect is mediated through the suppression of cyclic adenosine monophosphate (cAMP).[30][31]





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Caption: Methyl anthranilate's inhibitory effect on melanogenesis.



### Methyl Anthranilate as a Bird Repellent: Trigeminal Nerve Stimulation

Methyl anthranilate functions as a non-toxic bird repellent by stimulating the trigeminal nerve, causing a painful or irritating sensation.[32][33]



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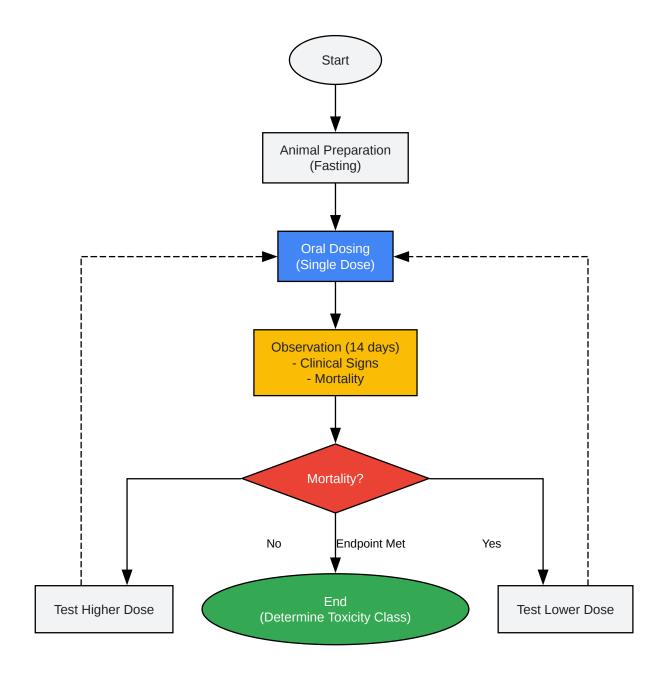
Caption: Mechanism of methyl anthranilate as a bird repellent.

#### **Experimental Workflows**

The following diagrams illustrate the general workflows for key toxicological studies.

#### **Acute Oral Toxicity Workflow (OECD 423)**



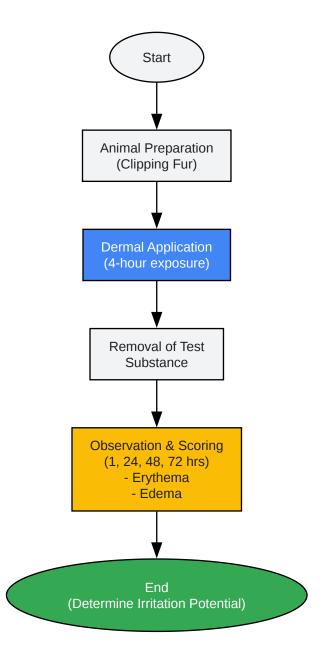


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Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

### **Skin Irritation Workflow (OECD 404)**



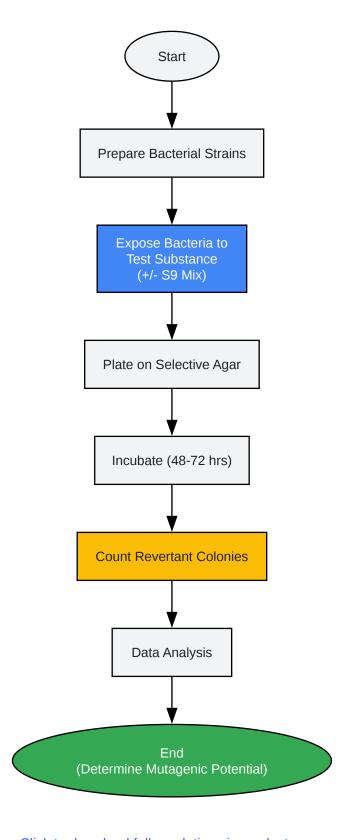


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Caption: Workflow for Skin Irritation Testing (OECD 404).

#### **Ames Test Workflow (OECD 471)**





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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).



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